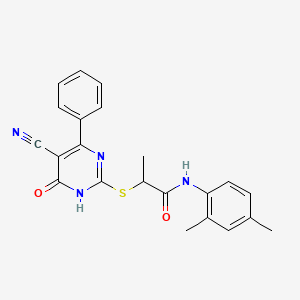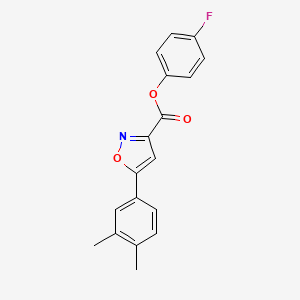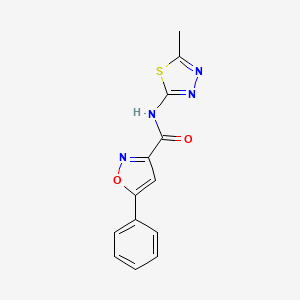![molecular formula C21H25ClN2O3S B11357115 N-(4-chloro-2-methylphenyl)-1-[(2-methylbenzyl)sulfonyl]piperidine-4-carboxamide](/img/structure/B11357115.png)
N-(4-chloro-2-methylphenyl)-1-[(2-methylbenzyl)sulfonyl]piperidine-4-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-クロロ-2-メチルフェニル)-1-[(2-メチルベンジル)スルホニル]ピペリジン-4-カルボキサミドは、ピペリジン環、スルホニル基、カルボキサミド基を含む独特の構造を持つ複雑な有機化合物です。
合成方法
合成経路と反応条件
N-(4-クロロ-2-メチルフェニル)-1-[(2-メチルベンジル)スルホニル]ピペリジン-4-カルボキサミドの合成は、通常、ピペリジン環の合成とそれに続く官能基化から始まる、複数のステップを伴います。一般的な合成経路には以下が含まれます。
ピペリジン環の形成: 適切な前駆体を含む環化反応によって達成できます。
スルホニル基の導入: このステップは、スルホニルクロリドなどの試薬を使用したスルホニル化反応を伴うことが多いです。
カルボキサミド基の付加: これは、カルボン酸またはその誘導体を使用したアミド化反応によって行うことができます。
工業生産方法
この化合物の工業生産方法は、上記の合成経路の最適化バージョンを含む場合があり、スケーラビリティ、費用対効果、および環境上の考慮事項に重点を置いています。連続フロー合成や触媒の使用による反応効率の向上などの技術が頻繁に使用されます。
化学反応解析
反応の種類
N-(4-クロロ-2-メチルフェニル)-1-[(2-メチルベンジル)スルホニル]ピペリジン-4-カルボキサミドは、以下を含むさまざまな種類の化学反応を起こすことができます。
酸化: この反応は、追加の官能基を導入したり、既存の官能基を変更したりできます。
還元: これは、酸素含有基を削除したり、二重結合を還元したりするために使用できます。
置換: この反応は、求核試薬または求電子試薬を使用して、1つの官能基を別の官能基に置き換えることができます。
一般的な試薬と条件
酸化: 酸性条件下で過マンガン酸カリウムまたは三酸化クロムなどの試薬を使用します。
還元: 水素化リチウムアルミニウムまたはパラジウム触媒を使用した水素ガスなどの試薬を使用します。
置換: 適切な条件下でハロゲンまたはアルキル化剤などの試薬を使用します。
主要な生成物
これらの反応から生成される主要な生成物は、使用される特定の試薬と条件によって異なります。たとえば、酸化はスルホキシドまたはスルホンを生成する可能性がありますが、還元はアミンまたはアルコールを生成する可能性があります。
科学研究への応用
N-(4-クロロ-2-メチルフェニル)-1-[(2-メチルベンジル)スルホニル]ピペリジン-4-カルボキサミドは、幅広い科学研究への応用を持っています。
化学: より複雑な分子の合成のためのビルディングブロックとして使用されます。
生物学: 抗菌作用や抗がん作用など、潜在的な生物活性について調査されています。
医学: 特に新薬の開発における潜在的な治療効果について調査されています。
工業: 特殊化学品や材料の生産に使用されます。
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-chloro-2-methylphenyl)-1-[(2-methylphenyl)methanesulfonyl]piperidine-4-carboxamide typically involves multiple steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the Carboxamide Group: The carboxamide group is introduced via an amidation reaction, where an amine reacts with a carboxylic acid derivative.
Attachment of the Chlorinated and Methylated Phenyl Groups: These groups are introduced through electrophilic aromatic substitution reactions, where the piperidine ring is functionalized with the chlorinated and methylated phenyl groups.
Methanesulfonylation: The methanesulfonyl group is introduced through a sulfonylation reaction, typically using methanesulfonyl chloride as the sulfonylating agent.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization and chromatography.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups, leading to the formation of hydroxyl or carbonyl derivatives.
Reduction: Reduction reactions can target the carboxamide group, converting it to an amine.
Substitution: The chlorinated phenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in substitution reactions.
Major Products
Oxidation: Hydroxylated or carbonylated derivatives.
Reduction: Aminated derivatives.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
科学的研究の応用
N-(4-chloro-2-methylphenyl)-1-[(2-methylphenyl)methanesulfonyl]piperidine-4-carboxamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
N-(4-クロロ-2-メチルフェニル)-1-[(2-メチルベンジル)スルホニル]ピペリジン-4-カルボキサミドの作用機序には、特定の分子標的および経路との相互作用が含まれます。この化合物は、酵素または受容体に結合してその活性を調節し、さまざまな生物学的効果を引き起こす可能性があります。正確な分子標的と経路は、特定のアプリケーションと状況によって異なる可能性があります。
類似の化合物との比較
類似の化合物
- N-(4-クロロ-2-メチルフェニル)ピペリジン-4-カルボキサミド
- N-(4-クロロ-2-メチルフェニル)ピペリジン-2-カルボキサミド
独自性
N-(4-クロロ-2-メチルフェニル)-1-[(2-メチルベンジル)スルホニル]ピペリジン-4-カルボキサミドは、スルホニル基の存在により、類似の化合物と比較して独特の化学的および生物学的特性を付与することができます。
類似化合物との比較
Similar Compounds
- N-(4-chloro-2-methoxy-5-methylphenyl)piperidine-2-carboxamide
- N-(5-chloro-2-methylphenyl)piperidine-4-carboxamide
Uniqueness
N-(4-chloro-2-methylphenyl)-1-[(2-methylphenyl)methanesulfonyl]piperidine-4-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it valuable for specific research and industrial applications.
特性
分子式 |
C21H25ClN2O3S |
|---|---|
分子量 |
421.0 g/mol |
IUPAC名 |
N-(4-chloro-2-methylphenyl)-1-[(2-methylphenyl)methylsulfonyl]piperidine-4-carboxamide |
InChI |
InChI=1S/C21H25ClN2O3S/c1-15-5-3-4-6-18(15)14-28(26,27)24-11-9-17(10-12-24)21(25)23-20-8-7-19(22)13-16(20)2/h3-8,13,17H,9-12,14H2,1-2H3,(H,23,25) |
InChIキー |
YLYJEJIDSKHODM-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=CC=C1CS(=O)(=O)N2CCC(CC2)C(=O)NC3=C(C=C(C=C3)Cl)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-[2-(4-chlorophenyl)-2-(4-methylpiperazin-1-yl)ethyl]-2,2-diphenylacetamide](/img/structure/B11357038.png)
![N-{2-[(3-fluoro-4-methylphenyl)carbonyl]-1-benzofuran-3-yl}-5-(thiophen-2-yl)-1,2-oxazole-3-carboxamide](/img/structure/B11357046.png)

![2-[(5-cyano-6-oxo-4-phenyl-1,6-dihydropyrimidin-2-yl)sulfanyl]-N-[2-(propan-2-yl)phenyl]acetamide](/img/structure/B11357057.png)
![N-[5-(propylsulfanyl)-1,3,4-thiadiazol-2-yl]-5-(thiophen-2-yl)-1,2-oxazole-3-carboxamide](/img/structure/B11357064.png)



![3-chloro-N-[2-(4-methoxyphenyl)-2-(morpholin-4-yl)ethyl]-1-benzothiophene-2-carboxamide](/img/structure/B11357081.png)
![N-{[2-(4-methylphenyl)-1,3-thiazol-4-yl]methyl}-2,2-diphenylacetamide](/img/structure/B11357095.png)
![2-methoxy-4-(methylsulfanyl)-N-[5-(5-oxo-1-phenylpyrrolidin-3-yl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B11357102.png)
![N-allyl-2-{[(9-ethyl-5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-6-yl)acetyl]amino}benzamide](/img/structure/B11357107.png)
![4-ethoxy-N-[(2-methyl-1,3-thiazol-4-yl)methyl]benzamide](/img/structure/B11357117.png)
